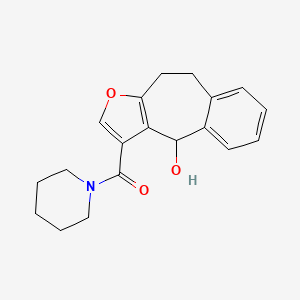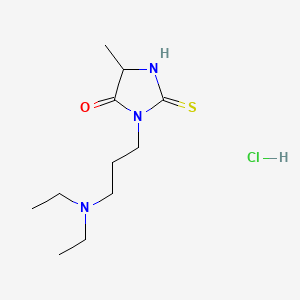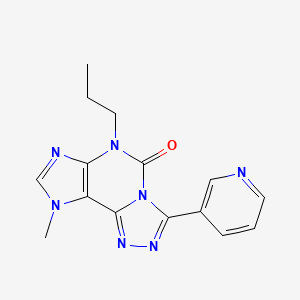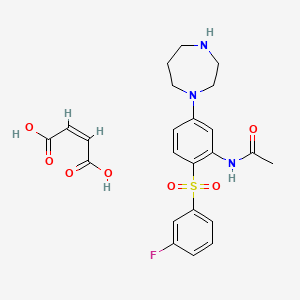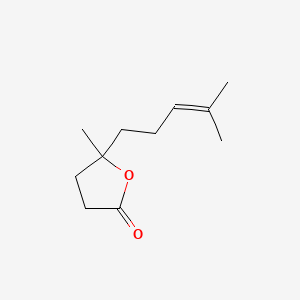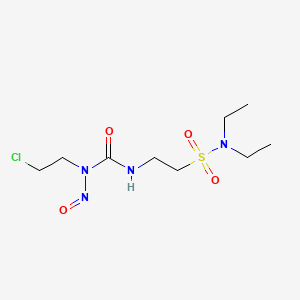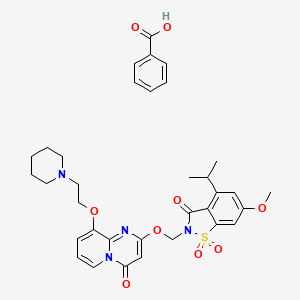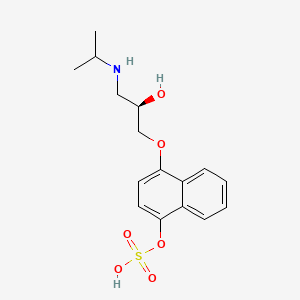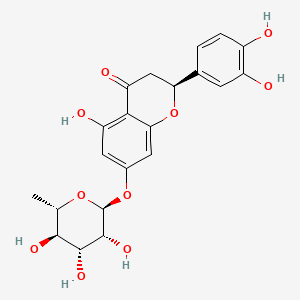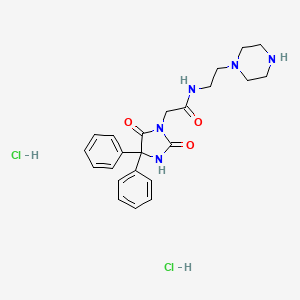
1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-piperazinyl)ethyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-piperazinyl)ethyl)-, dihydrochloride is a complex organic compound with a unique structure that includes an imidazolidine ring, two phenyl groups, and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-piperazinyl)ethyl)-, dihydrochloride typically involves multiple steps:
Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized through the reaction of ethylenediamine with a suitable carbonyl compound under acidic conditions.
Introduction of the Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts acylation reactions using benzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through nucleophilic substitution reactions involving piperazine and an appropriate electrophile.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-piperazinyl)ethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-piperazinyl)ethyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-piperazinyl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-piperazinyl)ethyl)-, hydrochloride
- 1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-piperazinyl)ethyl)-, sulfate
- 1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-piperazinyl)ethyl)-, phosphate
Uniqueness
The uniqueness of 1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-piperazinyl)ethyl)-, dihydrochloride lies in its specific structure, which includes the imidazolidine ring, phenyl groups, and piperazine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
118505-77-4 |
|---|---|
Formule moléculaire |
C23H29Cl2N5O3 |
Poids moléculaire |
494.4 g/mol |
Nom IUPAC |
2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)-N-(2-piperazin-1-ylethyl)acetamide;dihydrochloride |
InChI |
InChI=1S/C23H27N5O3.2ClH/c29-20(25-13-16-27-14-11-24-12-15-27)17-28-21(30)23(26-22(28)31,18-7-3-1-4-8-18)19-9-5-2-6-10-19;;/h1-10,24H,11-17H2,(H,25,29)(H,26,31);2*1H |
Clé InChI |
MNJDQNMUGAALQO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCNC(=O)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


